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Compound of Interest

Compound Name: (R)-Birabresib

Cat. No.: B1684437

An In-depth Look at the Absorption, Distribution, Metabolism, and Excretion of the BET Inhibitor
Birabresib

Birabresib, also known as OTX015 or MK-8628, is a potent, orally bioavailable small molecule
inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting
BRD2, BRD3, and BRDA4.[1] As the therapeutically active (S)-enantiomer, Birabresib has been
the focus of numerous clinical investigations for the treatment of various hematologic
malignancies and solid tumors. Understanding its pharmacokinetic profile is crucial for
optimizing dosing strategies and ensuring therapeutic efficacy. This guide provides a
comparative overview of the available pharmacokinetic data for Birabresib and highlights the
current knowledge gap regarding its inactive (R)-enantiomer.

Pharmacokinetic Profile of Birabresib ((S)-
enantiomer)

Clinical studies have characterized the pharmacokinetic profile of Birabresib, revealing rapid
absorption and dose-proportional exposure.[2][3] A population pharmacokinetic analysis in
patients with hematologic malignancies determined that the disposition of Birabresib can be
described by a one-compartment model with first-order absorption and linear elimination.[4][5]

Key pharmacokinetic parameters for Birabresib are summarized in the table below:
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Parameter Description Value Reference

Absorption rate
k_a 0.74 ht [6]
constant

Apparent Volume of
VIF o 71.7L [6]
Distribution

CL/F Apparent Clearance 8.45L/h [6]

Time to maximum
T_max ] 1- 4 hours [6]
plasma concentration

t 1/2 Elimination half-life ~5.8 hours [6]

The Uncharacterized Profile of (R)-Birabresib

Despite the comprehensive investigation into the pharmacokinetics of the active (S)-
enantiomer, Birabresib, there is a notable absence of publicly available data on the
pharmacokinetic profile of its corresponding (R)-enantiomer. While one study in mice indicated
a lack of in vivo chiral inversion from the active (-)-OTXO015 to its antipode, this does not
provide insight into the absorption, distribution, metabolism, and excretion characteristics of
(R)-Birabresib itself.[7] The (R)-enantiomer is often utilized as a negative control in preclinical
studies to confirm the specific activity of Birabresib. However, its behavior within a biological
system remains uncharacterized in the reviewed literature.

Experimental Protocols

The pharmacokinetic parameters for Birabresib were determined in a Phase Ib, multicenter,
dose-escalation study involving patients with hematologic malignancies.

Study Design: Patients received oral doses of Birabresib ranging from 10 mg to 160 mg.
Pharmacokinetic blood samples were collected at multiple time points (typically 7 time points
over 24 hours) following drug administration on Day 1.[6]

Bioanalytical Method: Plasma concentrations of Birabresib were quantified using a validated
ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS)
method. The validated concentration range for the assay was 1-250 ng/mL.[6]
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Pharmacokinetic Analysis: A population pharmacokinetic (PPK) modeling approach was
employed using the nonlinear mixed-effect modeling software program Monolix version 4.3.
The data was best described by a one-compartment open model, and the influence of
covariates such as lean body mass was assessed.[6]
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Figure 1. A simplified workflow for a clinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Birabresib, the active (S)-enantiomer, is well-documented,
demonstrating rapid absorption and predictable, dose-proportional exposure. This information
is invaluable for guiding its clinical development and use. However, a significant knowledge gap
exists concerning the pharmacokinetic properties of the (R)-enantiomer. Future studies
characterizing the absorption, distribution, metabolism, and excretion of (R)-Birabresib would
provide a more complete understanding of the stereoselective disposition of this important BET
inhibitor and could further inform its therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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